(E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine
Overview
Description
(E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine is an organic compound that belongs to the class of ethenamines. This compound features a nitronaphthalene moiety, which is known for its aromatic properties, and a dimethylamino group, which can influence its reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 1-nitronaphthalene.
Formation of Ethenamine: The 1-nitronaphthalene is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under basic conditions to form the desired ethenamine compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and subsequent amination processes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of N,N-dimethyl-2-(1-aminonaphthalen-2-yl)ethenamine.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitroaromatic compounds on biological systems.
Medicine: Could be explored for its pharmacological properties, particularly if the nitro group is reduced to an amine.
Industry: May be used in the production of dyes, pigments, and other materials requiring aromatic nitro compounds.
Mechanism of Action
The mechanism of action of (E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine would depend on its specific application. For example, if used in a biological context, it might interact with cellular proteins or enzymes, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-2-(1-nitrophenyl)ethenamine: Similar structure but with a phenyl ring instead of a naphthalene ring.
N,N-dimethyl-2-(2-nitronaphthalen-1-yl)ethenamine: Isomer with the nitro group in a different position on the naphthalene ring.
Uniqueness
(E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine is unique due to the specific positioning of the nitro group on the naphthalene ring, which can influence its reactivity and interactions compared to other similar compounds.
Properties
IUPAC Name |
(E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-15(2)10-9-12-8-7-11-5-3-4-6-13(11)14(12)16(17)18/h3-10H,1-2H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLFDROCPXPTRU-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176853-40-0 | |
Record name | 2-(Dimethylamino)vinyl-1-nitro naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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